molecular formula C8H20Cl2PtS2 B102846 cis-Dichlorobis(diethylsulfide)platinum(II) CAS No. 15442-57-6

cis-Dichlorobis(diethylsulfide)platinum(II)

Cat. No.: B102846
CAS No.: 15442-57-6
M. Wt: 446.4 g/mol
InChI Key: DCIVLRIRJUWCIS-UHFFFAOYSA-L
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Description

cis-Dichlorobis(diethylsulfide)platinum(II): is a coordination compound with the chemical formula [(C2H5)2S]2PtCl2. It is a platinum-based compound where the platinum atom is coordinated with two chloride ions and two diethyl sulfide ligands. This compound is known for its applications in various chemical reactions and its role as a precursor for other platinum compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-Dichlorobis(diethylsulfide)platinum(II) can be synthesized by reacting platinum(II) chloride with diethyl sulfide in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of cis-Dichlorobis(diethylsulfide)platinum(II) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically produced under inert gas conditions to prevent oxidation and contamination .

Chemical Reactions Analysis

Types of Reactions: cis-Dichlorobis(diethylsulfide)platinum(II) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Dichlorobis(diethylsulfide)platinum(II) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Dichlorobis(diethylsulfide)platinum(II) involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of guanine bases in DNA, leading to the formation of cross-links. These cross-links inhibit DNA replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

    cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar structure but with dimethyl sulfoxide ligands instead of diethyl sulfide.

    cis-Dichlorobis(triethylphosphine)platinum(II): Contains triethylphosphine ligands instead of diethyl sulfide.

    Dichloro(1,5-cyclooctadiene)platinum(II): Contains 1,5-cyclooctadiene ligands instead of diethyl sulfide

Uniqueness: cis-Dichlorobis(diethylsulfide)platinum(II) is unique due to its specific ligand environment, which can influence its reactivity and applications. The diethyl sulfide ligands provide a distinct steric and electronic environment compared to other ligands, affecting the compound’s stability and reactivity in different chemical reactions .

Properties

IUPAC Name

dichloroplatinum;ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIVLRIRJUWCIS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC.CCSCC.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2PtS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15442-57-6, 15337-84-5
Record name (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15442-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14873-92-8, 15442-57-6
Record name Dichlorobis[1,1′-thiobis[ethane]]platinum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14873-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Platinum, dichlorobis(1,1'-thiobis(ethane))-
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Record name Platinum, dichlorobis[1,1'-thiobis[ethane]]-
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Record name Dichlorobis[1,1'-thiobis[ethane]]platinum
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Record name Dichlorobis[1,1'-thiobis[ethane]]platinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of cis-Dichlorobis(diethyl sulfide)platinum(II) in chemical research?

A: cis-Dichlorobis(diethyl sulfide)platinum(II) serves as a valuable catalyst, particularly in hydrosilylation reactions. [] Its ability to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double or triple bonds makes it useful in synthesizing organosilicon compounds.

Q2: What spectroscopic techniques are commonly employed to characterize and differentiate between cis-Dichlorobis(diethyl sulfide)platinum(II) and its trans isomer?

A2: Researchers utilize various spectroscopic methods to characterize these isomers, including:

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns. []
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups present in the molecules by analyzing their characteristic vibrations. []
  • Nuclear Magnetic Resonance Spectroscopy (NMR): Offers detailed insights into the structure and environment of hydrogen (1H NMR) and carbon (13C NMR) atoms within the molecules. []

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